molecular formula C18H17NO3 B5639133 methyl 2-{[3-(4-methylphenyl)acryloyl]amino}benzoate

methyl 2-{[3-(4-methylphenyl)acryloyl]amino}benzoate

Cat. No. B5639133
M. Wt: 295.3 g/mol
InChI Key: WJVGSPWPZGLTSK-VAWYXSNFSA-N
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Description

Synthesis Analysis

The synthesis of methyl 2-{[3-(4-methylphenyl)acryloyl]amino}benzoate and its analogs involves versatile reagents for the preparation of polyfunctional heterocyclic systems. These synthons are crucial for the development of polysubstituted heterocyclic systems like pyrroles, pyrimidines, pyrazoles, and isoxazoles (Pizzioli et al., 1998).

Molecular Structure Analysis

Molecular structure analysis reveals complex hydrogen-bonded arrangements, such as sheets and chains of edge-fused rings in isomeric forms. This structural versatility contributes to the compound's adaptability in forming varied molecular assemblies (Portilla et al., 2007).

Chemical Reactions and Properties

Methyl 2-{[3-(4-methylphenyl)acryloyl]amino}benzoate participates in reactions yielding diverse heterocyclic systems. These include the synthesis of fused pyranones, indicating its reactivity and potential as a precursor for various chemical transformations (Ornik et al., 1990).

Physical Properties Analysis

Studies on monofluorinated molecules, including derivatives of methyl benzoate, shed light on their crystal structure and intermolecular hydrogen bonding, providing insights into their physical properties and potential applications in material science (Burns & Hagaman, 1993).

Chemical Properties Analysis

The chemical properties of methyl 2-{[3-(4-methylphenyl)acryloyl]amino}benzoate, such as its radical scavenging potency, have been investigated, highlighting its potential for antioxidant applications. This underscores the importance of understanding the intrinsic chemical properties of such compounds for their effective use in various domains (Then et al., 2017).

properties

IUPAC Name

methyl 2-[[(E)-3-(4-methylphenyl)prop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-13-7-9-14(10-8-13)11-12-17(20)19-16-6-4-3-5-15(16)18(21)22-2/h3-12H,1-2H3,(H,19,20)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJVGSPWPZGLTSK-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-{[(2E)-3-(4-methylphenyl)prop-2-enoyl]amino}benzoate

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